
Quingestanol
Vue d'ensemble
Description
Le Quingestanol, également connu sous le nom de noréthistérone 3-cyclopentyl énol éther, est un progestatif synthétique appartenant au groupe de la 19-nortestostérone. Il s'agit d'un promédicament de la noréthistérone et n'a jamais été commercialisé comme médicament autonome. Son dérivé acylé, l'acétate de this compound, a été utilisé comme médicament pharmaceutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Quingestanol peut être synthétisé par éthérification de la noréthistérone. Le processus implique la réaction de la noréthistérone avec l'alcool cyclopentylique en conditions acides pour former le dérivé 3-cyclopentyl énol éther .
Méthodes de production industrielle
La production industrielle de l'acétate de this compound implique l'acétylation du this compound. Ce processus utilise généralement l'anhydride acétique en présence d'une base telle que la pyridine pour former l'ester acétate .
Analyse Des Réactions Chimiques
Metabolic Reactions
Quingestanol is metabolized via hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 , which mediates oxidative and hydrolytic transformations . Key metabolic pathways include:
Reaction Type | Site of Modification | Metabolite Formed | Enzyme Involved |
---|---|---|---|
Hydrolysis | C17β-acetate ester | This compound (free alcohol) | Esterases |
Oxidation | C6 and C16 positions | 6β- and 16α-hydroxylated derivatives | CYP3A4 |
De-ethynylation | C17α-ethynyl group | 19-nortestosterone derivatives | CYP3A4 |
-
The acetate ester at C17β undergoes rapid hydrolysis in vivo, releasing the active progestin this compound .
-
Oxidative metabolism at C6 and C16 introduces hydroxyl groups, enhancing water solubility for renal excretion .
Degradation Pathways
This compound exhibits sensitivity to environmental conditions, with degradation observed in both solid and solution states:
Hydrolytic Degradation
-
Acid-catalyzed hydrolysis : The cyclopentyl enol ether at C3 undergoes cleavage under acidic conditions (pH < 5), forming a ketone intermediate .
-
Base-mediated hydrolysis : The acetate ester is saponified in alkaline environments, yielding the free alcohol .
Oxidative Degradation
-
Exposure to reactive oxygen species (ROS) leads to epoxidation of the Δ4,5 double bond in the steroid nucleus, forming a 4,5-epoxide derivative .
-
Autoxidation at the C17α-ethynyl group generates peroxides, which further decompose into carboxylic acids .
Solid-State Reactivity
In pharmaceutical formulations, this compound demonstrates instability under high humidity and thermal stress:
Condition | Reaction Observed | Degradation Product |
---|---|---|
High humidity (>75% RH) | Hydration of enol ether | 3-keto-19-nortestosterone |
Elevated temperature (40°C) | Deacetylation | Free alcohol form |
Light exposure | Photooxidation of ethynyl group | Ethynyl peroxide derivatives |
-
Kinetics : Hydrolysis follows first-order kinetics with a half-life of 12–24 hours under accelerated stability conditions (40°C/75% RH) .
Environmental Interactions
Adsorption-desorption studies in soil reveal:
-
Fast phase : Rapid surface adsorption within 4–12 hours due to hydrophobic interactions with organic matter .
-
Slow phase : Gradual penetration into soil micropores, governed by diffusion-limited kinetics .
-
Desorption hysteresis : Irreversible binding to clay minerals, reducing bioavailability .
Synthetic Modifications
This compound’s structure allows targeted chemical modifications:
Reaction | Reagents | Product Application |
---|---|---|
Acetylation | Acetic anhydride, pyridine | Enhanced lipophilicity (prodrug design) |
Epoxidation | mCPBA | Study of electrophilic intermediates |
Grignard addition | RMgX (R = alkyl) | C17-alkyl derivatives for receptor binding studies |
Key Findings from Experimental Studies
Applications De Recherche Scientifique
Contraceptive Efficacy
Quingestanol acetate has been primarily evaluated for its effectiveness as a contraceptive agent. Several clinical trials have demonstrated its safety and efficacy in various populations.
Clinical Trials and Observations
- Postpartum Use :
-
Postcoital Contraception :
- In a broader investigation across Mexico, Chile, and Peru with 2,702 patients and 18,531 cycles of postcoital therapy using doses ranging from 750 to 800 mcg, the pregnancy rates varied significantly. The lowest rate was recorded at 0.6% in Mexico, while higher rates were observed in Chile and Peru .
- One-Month Oral Contraceptive Regimen :
Summary of Clinical Findings
Study Focus | Population Size | Dose (mcg) | Pregnancy Rate (%) | Amenorrhea Rate (%) |
---|---|---|---|---|
Postpartum Patients | 652 | 300 | 3.1 | 65 |
Postcoital Therapy | 2702 | 750-800 | 0.6 | N/A |
Monthly Regimen | 60 | Combined | 0 | N/A |
Metabolism and Pharmacokinetics
The metabolic pathways of this compound acetate are crucial for understanding its pharmacological profile.
Absorption and Bioavailability
Research indicates that this compound acetate is rapidly absorbed after oral administration, demonstrating high bioavailability. The initial metabolism occurs through two main pathways: deacylation to this compound and O-dealkylation to norethindrone acetate . These metabolites are subsequently converted to norethindrone, which is significant for its contraceptive action.
Implications for Drug Development
The metabolic profile suggests potential avenues for drug development and repurposing within the realm of reproductive health and beyond.
Case Studies and Research Insights
Several case studies further illustrate the applications of this compound in clinical settings:
- Longitudinal Study : A longitudinal study monitored women using this compound acetate as a contraceptive over several menstrual cycles. Results indicated consistent suppression of ovulation with minimal side effects reported.
- Combination Therapies : Investigations into combination therapies involving this compound with other hormonal agents have shown enhanced contraceptive effectiveness while maintaining patient safety profiles.
- Diverse Populations : Studies conducted across different demographics (e.g., postpartum women, women seeking postcoital contraception) highlight the versatility of this compound acetate in various clinical scenarios.
Mécanisme D'action
Quingestanol exerts its effects by acting as a progestin, which means it mimics the action of the natural hormone progesterone. It binds to progesterone receptors in the body, leading to changes in gene expression and regulation of reproductive functions. The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of the menstrual cycle and maintenance of pregnancy .
Comparaison Avec Des Composés Similaires
Le Quingestanol est similaire à d'autres progestatifs tels que la noréthistérone, l'acétate de noréthistérone, le diacétate d'éthinodiol, le lynestrénol et le noréthynodrel. Le this compound est unique en raison de son groupe cyclopentyl énol éther, qui lui confère des propriétés pharmacocinétiques distinctes. Contrairement à certains de ses analogues, l'acétate de this compound n'est pas stocké dans les graisses et n'a pas une durée d'action prolongée .
Liste des composés similaires
- Noréthistérone
- Acétate de noréthistérone
- Diacétate d'éthinodiol
- Lynestrénol
- Noréthynodrel
Activité Biologique
Quingestanol, specifically in its acetate form (this compound acetate), is a synthetic progestin that exhibits significant biological activity, primarily as a contraceptive agent. This article explores its pharmacodynamics, clinical efficacy, metabolism, and associated case studies to provide a comprehensive understanding of its biological activity.
Overview of this compound
This compound acetate is derived from 19-nortestosterone and is chemically classified as a progestogen. It acts as an agonist of the progesterone receptor, which is crucial for various reproductive processes. Its molecular formula is with a molar mass of approximately 408.582 g/mol .
Key Characteristics:
- Drug Class: Progestin
- Administration Route: Oral
- Trade Names: Demovis, Pilomin, among others .
- Mechanism of Action: Primarily through agonistic activity on progesterone receptors, influencing ovulation and menstrual cycle regulation.
Pharmacodynamics
This compound exhibits a variety of biological activities:
- Progestational Activity: It effectively maintains pregnancy by promoting secretory changes in the endometrium.
- Contraceptive Efficacy: It inhibits ovulation and alters cervical mucus to prevent sperm penetration .
- Androgenic Activity: It possesses weak androgenic effects, which can influence secondary sexual characteristics .
Clinical Efficacy
A pivotal study conducted at Ramon Sarda Maternal and Children's Hospital in Buenos Aires involved 652 postpartum women who received a daily dose of 300 mcg of this compound acetate over an average of 9.6 cycles. The study reported:
- Pregnancy Rate: 3.1 pregnancies per 100 woman-years.
- Menstrual Cycle Effects: Amenorrhea in 65% of patients; intermenstrual bleeding in 35% .
- Side Effects: Minimal adverse effects were noted, with headaches being the most common (8%) .
Table 1: Summary of Clinical Findings on this compound Acetate
Parameter | Findings |
---|---|
Total Participants | 652 |
Average Treatment Duration | 9.6 cycles |
Pregnancy Rate | 3.1 pregnancies/100 woman-years |
Amenorrhea Rate | 65% |
Intermenstrual Bleeding | 35% |
Major Side Effects | Headaches (8%) |
Metabolism and Biotransformation
Research indicates that this compound acetate is rapidly absorbed with high bioavailability upon oral administration. The metabolism involves two primary pathways:
- Deacylation to this compound
- O-dealkylation to Norethindrone Acetate
Both metabolites are further converted to norethindrone, contributing to the drug's pharmacological effects .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and safety profile of this compound:
- Contraceptive Mechanism Study: A study involving five ovulating women demonstrated that this compound acetate significantly suppressed ovulation and altered hormonal profiles, confirming its contraceptive mechanism .
- Long-term Use Observations: In long-term studies, this compound was found to be effective in preventing pregnancy with minimal side effects over extended periods .
Table 2: Case Study Highlights
Study Type | Key Findings |
---|---|
Clinical Trial (Postpartum) | Safe and effective; low pregnancy rates |
Mechanism Study | Suppressed ovulation; altered hormonal profiles |
Long-term Efficacy | High continuation rates; minimal side effects |
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFRMOEZQQSAX-AIOSZGMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147422 | |
Record name | Quingestanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-65-1 | |
Record name | Quingestanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10592-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quingestanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quingestanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quingestanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quingestanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINGESTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.